molecular formula C10H7ClN4O3 B2456993 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine CAS No. 681271-61-4

6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine

Cat. No.: B2456993
CAS No.: 681271-61-4
M. Wt: 266.64
InChI Key: MEFYOVCNZLFLGG-UHFFFAOYSA-N
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Description

6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenoxy group at the 6th position, a nitro group at the 5th position, and an amine group at the 4th position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine typically involves the following steps:

    Chlorophenoxy Substitution: The chlorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a suitable chlorophenol derivative with the pyrimidine ring under basic conditions.

Industrial Production Methods

Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine has various scientific research applications, including:

    Medicinal Chemistry: This compound is used as a building block for the synthesis of pharmaceutical agents with potential therapeutic activities.

    Agricultural Chemistry: It is used in the development of agrochemicals such as herbicides and pesticides.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Material Science: It is used in the synthesis of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the nitro group and the chlorophenoxy group contributes to its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine: Unique due to the presence of both nitro and chlorophenoxy groups.

    4-Chlorophenoxyacetic acid: Similar structure but lacks the nitro group.

    N-(6-(4-Chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine: Similar chlorophenoxy group but different functional groups.

Uniqueness

This compound is unique due to the combination of the nitro group, chlorophenoxy group, and amine group on the pyrimidine ring

Properties

IUPAC Name

6-(4-chlorophenoxy)-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4O3/c11-6-1-3-7(4-2-6)18-10-8(15(16)17)9(12)13-5-14-10/h1-5H,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFYOVCNZLFLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=NC(=C2[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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